molecular formula C10H12O3 B2574573 3-Hydroxy-4-isopropoxybenzaldehyde CAS No. 94283-73-5

3-Hydroxy-4-isopropoxybenzaldehyde

Cat. No. B2574573
CAS RN: 94283-73-5
M. Wt: 180.203
InChI Key: XDTDOWPDIKPVLY-UHFFFAOYSA-N
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Description

3-Hydroxy-4-isopropoxybenzaldehyde is a chemical compound with the molecular formula C10H12O3 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 3-Hydroxy-4-isopropoxybenzaldehyde has been elucidated by spectroscopic (FT-IR, 1H NMR, and 13C NMR) and single crystal X-ray diffraction techniques .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Hydroxy-4-isopropoxybenzaldehyde include a molecular weight of 180.2 . More specific properties such as boiling point, density, and heat capacity would require further investigation .

Scientific Research Applications

Chromatographic Analysis

3-Hydroxy-4-isopropoxybenzaldehyde and related compounds have been used in chromatographic analyses. For example, Korhonen and Knuutinen (1984) explored the separation of chlorinated 4-hydroxybenzaldehydes using capillary columns, which is crucial for identifying and quantifying these compounds in various samples (Korhonen & Knuutinen, 1984).

Chemical Synthesis

The compound has applications in the field of chemical synthesis. Huang Xiao-fen (2015) discussed the synthesis and applications of isovanillin, a closely related compound, highlighting the demand and diverse applications in the food and pharmaceutical industries (Huang Xiao-fen, 2015).

Electrocatalytic Activity

Pariente et al. (1996) studied the electrocatalytic activity of dihydroxybenzaldehyde (DHB) films towards NADH oxidation. This research is significant for developing biosensors based on enzymatic activities, indicating potential applications for 3-Hydroxy-4-isopropoxybenzaldehyde in similar contexts (Pariente et al., 1996).

Spectrophotometric Methods

The compound has been used in spectrophotometric methods. Nevado, Cabanillas, and López (2010) developed a method for determining hydroxybenzaldehyde isomers in binary mixtures, which is essential for quantitative analysis in various research and industrial applications (Nevado, Cabanillas, & López, 2010).

Biomedical Applications

Y. E. Ryzhkova et al. (2020) synthesized a compound involving 3-hydroxybenzaldehyde for potential biomedical applications, particularly in regulating inflammatory diseases, showcasing the compound's relevance in medical research (Y. E. Ryzhkova et al., 2020).

Pharmaceutical Synthesis

Studies like that by Tan Ju and Liao Xin (2003) on vanillin synthesis, a compound structurally similar to 3-Hydroxy-4-isopropoxybenzaldehyde, indicate its importance in the synthesis of pharmaceuticals and flavoring agents (Tan Ju & Liao Xin, 2003).

Safety And Hazards

Safety data sheets suggest that exposure to 3-Hydroxy-4-isopropoxybenzaldehyde should be avoided. If inhaled or ingested, medical attention should be sought immediately. The compound should be handled with personal protective equipment, including chemical impermeable gloves .

properties

IUPAC Name

3-hydroxy-4-propan-2-yloxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7(2)13-10-4-3-8(6-11)5-9(10)12/h3-7,12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDTDOWPDIKPVLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-4-isopropoxybenzaldehyde

CAS RN

94283-73-5
Record name 3-hydroxy-4-(propan-2-yloxy)benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

from 3-hydroxy-4-isopropoxybenzaldehyde (prepared in 75% yield by monoalkylation of 3,4-dihydroxybenzaldehyde with isopropyl bromide and K2CO3 in DMF) and 2-bromoethanol there was obtained 3-(2-hydroxy-ethoxy)-4-isopropoxy-benzaldehyde, which was subsequently converted by reaction with 4-aminobenzonitrile and toluene-4-sulphonyl methylisocyanide into methyl (RS)-(4-cyano-phenylamino)-[3-(2-hydroxy-ethoxy)-4-isopropoxy-phenyl]-acetate and then into methyl (RS)-(4-carbamimidoyl-phenylamino)-[3-(2-hydroxy-ethoxy)-4-isopropoxy-phenyl]-acetate hydrochloride (1:1);
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Synthesis routes and methods II

Procedure details

Commercially available 3,4-dihydroxybenzaldehyde (5 g, 36.2 mmol) and potassium carbonate (5.15 g, 37.3 mmol) were dissolved in N,N-dimethylformamide (20 mL), then 2-bromopropane (3.5 mL, 37.3 mmol) was added under nitrogen atmosphere at room temperature, and the mixture was heated and stirred at 40° C. for 2.5 hours. The reaction mixture was cooled to 0° C., and then 2 M hydrochloric acid, ethyl acetate, and water were added for partition. The aqueous layer was extracted with ethyl acetate, the combined organic layer was washed with water and a saturated saline solution, and the resultant was dried over anhydrous magnesium sulfate and then filtered. The solvent was evaporated, dichloromethane was added to the residue, the precipitate was separated by filtration, and the filtrate was concentrated under vacuum. The residue was purified with silica gel column chromatography (n-heptane:ethyl acetate=19:1-13:7) and then the target fraction was concentrated under vacuum to obtain the title compound (1.84 g, 28%).
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Citations

For This Compound
5
Citations
T Pativada, MH Kim, JH Lee, SS Hong… - Journal of Medicinal …, 2019 - ACS Publications
… 3-Hydroxy-4-isopropoxybenzaldehyde (5d) was reacted with 2-bromopropane (223 mg, 1.81 mmol), isolated as a solid (46 mg, 50%). 4-(Benzyloxy)-3-hydroxybenzaldehyde (5e) was …
Number of citations: 10 pubs.acs.org
EC Lam - 2001 - open.library.ubc.ca
… The main product was the C-4 monoalkylated isomer, 3-hydroxy-4isopropoxybenzaldehyde … .) was added to a solution of 3-hydroxy-4-isopropoxybenzaldehyde (117, 5.24 g, 29.1 mmol) …
Number of citations: 3 open.library.ubc.ca
F Kuri-Brena - 1992 - open.library.ubc.ca
This thesis investigates the use of plant cell cultures in combination with synthetic chemistry to provide new routes to biologically active compounds. The first chapter consists of …
Number of citations: 1 open.library.ubc.ca
NM Stoynov - 1999 - open.library.ubc.ca
The studies presented in this thesis involve investigations in the use of plant cell cultures in combination with synthetic chemistry to provide efficient routes for the synthesis of novel …
Number of citations: 6 open.library.ubc.ca
H Abe, N Kobayashi, Y Kadoshima… - …, 2016 - Japan Institute of Heterocyclic …
Number of citations: 3

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